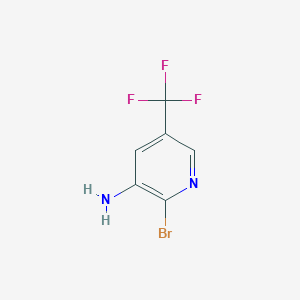

2-Bromo-5-(trifluoromethyl)pyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDWPMVYWMIGKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543139 | |

| Record name | 2-Bromo-5-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211515-87-5 | |

| Record name | 2-Bromo-5-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-5-(trifluoromethyl)pyridin-3-amine CAS number and properties

Document ID: TG-BTP-1211515-87-5 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(trifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative that serves as a key heterocyclic building block in medicinal chemistry. Its unique substitution pattern, featuring an amine group for nucleophilic reactions or amide bond formation, a bromine atom suitable for cross-coupling reactions, and a trifluoromethyl group to enhance metabolic stability and binding affinity, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Properties and Data

The chemical and physical properties of this compound are summarized below. It is important to note that while basic identifiers are well-documented, specific experimental data such as melting and boiling points are not consistently available in published literature. For comparative context, data for the related isomer, 2-Amino-3-bromo-5-(trifluoromethyl)pyridine, is provided separately.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1211515-87-5 | [1][2] |

| Molecular Formula | C₆H₄BrF₃N₂ | [1] |

| Molecular Weight | 241.01 g/mol | |

| Appearance | Not specified in literature | [1] |

| Purity | ≥95% to ≥98% | [1][2] |

| Storage | Sealed in a dark, inert atmosphere at 2-8°C |

Table 2: Physicochemical Properties of Isomer 2-Amino-3-bromo-5-(trifluoromethyl)pyridine (CAS 79456-30-7) for Reference

| Property | Value | Source |

| Appearance | White solid | |

| Melting Point | 82-84 °C | |

| Boiling Point | 238-240 °C | |

| Density | 1.86 g/cm³ | |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether, dichloromethane |

Experimental Protocols

This section details a representative synthetic application of this compound as a key intermediate in the formation of a more complex molecule, as described in patent literature for the development of nuclear receptor modulators.

General Reaction: N-Arylation of this compound

The primary utility of this compound in drug development is as a scaffold. The amino group can be functionalized, and the bromine atom can be used as a handle for carbon-carbon or carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura coupling.[3] The following protocol is based on procedures described for the synthesis of nuclear receptor modulators.

Objective: To synthesize an N-aryl derivative via reaction of the amino group.

Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl carbonyl chloride (1.1 eq)

-

A non-nucleophilic base (e.g., Pyridine or Triethylamine) (1.5 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

-

To a solution of this compound in anhydrous DCM, add the base and cool the mixture to 0 °C in an ice bath.

-

Slowly add the aryl carbonyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the desired N-acylated product.

This protocol describes a general acylation. Patent WO2016200851A1 specifically names this compound as a reactant in the synthesis of compounds targeting nuclear receptors.[4]

Applications in Drug Development

Intermediate for Nuclear Receptor Modulators

Patent literature explicitly identifies this compound as a key reactant in the synthesis of Retinoid-related Orphan Receptor (ROR) modulators.[4] RORs, particularly RORγt, are crucial transcription factors in the differentiation of Th17 cells, which are key mediators of inflammation. By modulating ROR activity, these compounds have therapeutic potential for treating a range of autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

The trifluoromethyl group on the pyridine ring is a critical feature, as it often enhances the lipophilicity and metabolic stability of the final drug candidate, improving its pharmacokinetic profile. The bromo- and amino- groups provide versatile handles for synthetic elaboration to build the complex structures required for potent and selective ROR modulation.

Potential Role in KRAS Inhibitor Synthesis

While direct evidence is limited for the title compound, closely related isomers and derivatives of bromo-trifluoromethyl-pyridines are key intermediates in the synthesis of inhibitors for oncogenic KRAS mutations, such as KRAS G12C.[4] The KRAS protein is a central node in cell signaling pathways that control cell growth and proliferation. The development of KRAS inhibitors represents a major breakthrough in oncology. The pyridine core serves as a central scaffold for these inhibitors, which bind to a pocket on the KRAS protein and lock it in an inactive state.

Visualizations: Workflow and Signaling Pathway

Synthetic Workflow Diagram

The following diagram illustrates a plausible, high-level synthetic workflow for utilizing this compound as a building block in a drug discovery program.

Caption: General synthetic workflow using Suzuki coupling.

RORγt Signaling Pathway

This diagram illustrates the simplified signaling pathway of the Retinoid-related Orphan Receptor gamma t (RORγt), a therapeutic target for compounds derived from this compound.

Caption: RORγt signaling pathway in a Th17 cell.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2021097207A1 - Improved synthesis of kras g12c inhibitor compound - Google Patents [patents.google.com]

- 3. WO2016198908A1 - Ror nuclear receptor modulators - Google Patents [patents.google.com]

- 4. WO2016200851A1 - Nuclear receptor modulators - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel heterocyclic compound, 2-Bromo-5-(trifluoromethyl)pyridin-3-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide combines available information on closely related isomers with predicted values from computational models to offer a valuable resource for researchers in drug discovery and development. Furthermore, detailed, adaptable experimental protocols for the synthesis and characterization of this compound are provided.

Core Physicochemical Data

The precise experimental determination of the physicochemical properties of this compound is not extensively documented in publicly available literature. The data presented below is a combination of information for the specific compound where available, data for its isomers, and computationally predicted values to serve as a baseline for experimental design.

Table 1: Structural and Identification Data

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1211515-87-5 | [1][2] |

| Molecular Formula | C₆H₄BrF₃N₂ | [1][2] |

| Molecular Weight | 241.01 g/mol | [1][2] |

| Canonical SMILES | C1=C(C=NC(=C1Br)N)C(F)(F)F | N/A |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | 98-101 °C | Based on the isomer 2-Amino-3-bromo-5-(trifluoromethyl)pyridine.[3][4] |

| Boiling Point | ~221.7 °C | Predicted for the isomer 2-Amino-3-bromo-5-(trifluoromethyl)pyridine.[4] |

| pKa (acidic) | ~1.79 | Predicted for the pyridinium ion of the isomer 2-Amino-3-bromo-5-(trifluoromethyl)pyridine.[4] |

| logP | ~2.8 | Computationally predicted for the related compound 2-Bromo-5-(trifluoromethyl)pyridine.[5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and dichloromethane. | Based on the general characteristics of similar aromatic amines and the isomer 2-Amino-3-bromo-5-(trifluoromethyl)pyridine.[3] |

Experimental Protocols

The following sections detail proposed experimental methodologies for the synthesis and determination of key physicochemical properties of this compound. These protocols are based on established chemical principles and procedures for analogous compounds.

Synthesis Protocol: A Plausible Route

A feasible synthetic route to this compound can be adapted from established methods for the synthesis of substituted pyridines. A common strategy involves the introduction of the amino group onto a pre-functionalized pyridine ring.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Procedure:

-

Starting Material: 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine. This precursor can be synthesized through nitration of 2-Bromo-5-(trifluoromethyl)pyridine.

-

Reduction of the Nitro Group:

-

To a solution of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or conduct catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

If using SnCl₂, the reaction mixture is typically stirred at an elevated temperature (e.g., 50-70 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature.

-

-

Work-up and Purification:

-

After completion of the reaction, the mixture is cooled to room temperature.

-

If an acidic medium was used, the reaction is carefully neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is basic.

-

The aqueous solution is then extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

-

Physicochemical Property Determination

The following are standard experimental protocols that can be employed to determine the key physicochemical properties of the synthesized compound.

Caption: General experimental workflow for material characterization.

1. Melting Point Determination:

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small amount of the dry, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting range is indicative of high purity.

-

2. pKa Determination (Potentiometric Titration):

-

Apparatus: pH meter, burette, magnetic stirrer.

-

Procedure:

-

A precisely weighed amount of this compound is dissolved in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in pure water is low).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

-

3. Solubility Determination (Shake-Flask Method):

-

Apparatus: Shaking incubator or wrist-action shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, buffer solutions at different pH values, or organic solvents) in a sealed vial.

-

The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then separated from the excess solid by centrifugation or filtration.

-

The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.

-

4. LogP Determination (HPLC Method):

-

Apparatus: High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector.

-

Procedure:

-

A calibration curve is generated by plotting the logarithm of the retention times of a series of standard compounds with known LogP values against their LogP values.

-

A solution of this compound is injected into the HPLC system under the same chromatographic conditions used for the standards.

-

The retention time of the compound is measured.

-

The LogP of this compound is then calculated from its retention time using the calibration curve.

-

Conclusion

While experimental data for this compound remains scarce, this guide provides a foundational understanding of its key physicochemical properties through the use of data from isomers and computational predictions. The detailed experimental protocols offer a clear path for researchers to synthesize and characterize this compound, enabling further investigation into its potential applications in medicinal chemistry and materials science. As a novel compound, further experimental validation of its properties is crucial for its successful application in research and development.

References

- 1. 2-Amino-3-Bromopyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price & COA [pipzine-chem.com]

- 2. 1211515-87-5|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-3-bromo-5-(trifluoromethyl)-pyridine manufacturers and suppliers in india [chemicalbook.com]

- 5. 2-Bromo-5-(trifluoromethyl)pyridine | C6H3BrF3N | CID 2736434 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)pyridin-3-amine

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic protocol for 2-Bromo-5-(trifluoromethyl)pyridin-3-amine, a valuable intermediate in pharmaceutical and agrochemical research.

Molecular Structure and Properties

This compound is a substituted pyridine derivative. The core of its structure is a pyridine ring, which is functionalized with a bromine atom at the 2-position, an amine group at the 3-position, and a trifluoromethyl group at the 5-position.

Molecular Structure:

Quantitative Data Summary:

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrF₃N₂ | [1][2] |

| Molecular Weight | 241.01 g/mol | [3] |

| CAS Number | 1211515-87-5 | [1][4][5] |

| Appearance | Typically a solid | [3] |

| IUPAC Name | This compound |

Experimental Protocols: A Representative Synthesis

While specific synthetic procedures for this compound are not extensively detailed in publicly available literature, a plausible and common route involves the reduction of a corresponding nitro-substituted pyridine. This method is analogous to the synthesis of similar aminopyridines, such as the preparation of 2-bromo-5-methylpyridin-3-amine from its nitro precursor.

Objective: To synthesize this compound via the reduction of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine.

Materials:

-

2-Bromo-3-nitro-5-(trifluoromethyl)pyridine

-

Iron powder (Fe)

-

Acetic acid (AcOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite (for filtration)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add iron powder.

-

Activation of Iron: Add acetic acid to the iron powder and warm the mixture to approximately 80°C.

-

Addition of Nitro Compound: Dissolve 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine in acetic acid. Add this solution dropwise to the heated iron and acetic acid mixture over a period of 20-30 minutes.

-

Reaction: Stir the reaction mixture vigorously for an additional 30 minutes at 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). After the initial heating period, the reaction can be stirred at ambient temperature for several hours to ensure completion.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel.

-

Carefully neutralize the excess acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

-

Extraction and Purification:

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Final Product: The resulting solid can be further purified by recrystallization or column chromatography to afford pure this compound.

Visualization of the Synthetic Pathway

The logical workflow for the synthesis of this compound from its nitro-intermediate is depicted in the following diagram.

Caption: Synthetic route for this compound.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 3. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 4. 2-Bromo-5-(trifluoromethyl)pyridine CAS#: 50488-42-1 [m.chemicalbook.com]

- 5. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

Synthesis pathways for substituted trifluoromethylpyridines

An In-depth Technical Guide to the Synthesis of Substituted Trifluoromethylpyridines

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into pyridine scaffolds is a cornerstone of modern medicinal and agricultural chemistry.[1][2][3][4] This powerful structural modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, ultimately improving its pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a comprehensive overview of the principal synthetic pathways for accessing substituted trifluoromethylpyridines, presenting detailed experimental protocols and comparative data to aid researchers in this critical field.

Core Synthetic Strategies

The synthesis of trifluoromethylpyridines can be broadly categorized into three main approaches:

-

Building from the Ground Up: Pyridine Ring Construction

-

Modification of Pre-formed Rings: Halogen Exchange

-

Direct Introduction: C-H Trifluoromethylation

Pyridine Ring Construction from Trifluoromethylated Building Blocks

A versatile strategy for synthesizing substituted trifluoromethylpyridines involves the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group. This "building block" approach offers excellent control over the final substitution pattern.

Cyclocondensation Reactions

Cyclocondensation reactions are a powerful tool for constructing the pyridine ring. A common method involves the reaction of trifluoromethylated dicarbonyl compounds or their equivalents with enamines or ammonia.

A prime example is the use of ethyl 4,4,4-trifluoro-3-oxobutanoate as a key building block.[3] This compound can undergo condensation reactions with various partners to form the pyridine ring.

Diagram: Cyclocondensation for Trifluoromethylpyridine Synthesis

Caption: General scheme for cyclocondensation synthesis.

Cobalt-Catalyzed [2+2+2] Cycloaddition

A more recent and highly efficient method for constructing α-trifluoromethylated pyridines is the cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles.[5] This reaction offers a high degree of regioselectivity and functional group tolerance.

Diagram: Cobalt-Catalyzed [2+2+2] Cycloaddition

Caption: Cobalt-catalyzed cycloaddition pathway.

Halogen Exchange on Trichloromethylpyridines

One of the most established and industrially significant methods for producing trifluoromethylpyridines is through the halogen exchange of trichloromethylpyridines.[3][6] This process typically involves two key steps: the radical chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, followed by fluorination using a suitable fluorine source, such as hydrogen fluoride (HF).

Diagram: Halogen Exchange Pathway

Caption: Two-step synthesis via halogen exchange.

This method is particularly useful for the large-scale production of key intermediates for the agrochemical industry.[3] For example, 2-chloro-5-(trifluoromethyl)pyridine, a precursor to the herbicide fluazifop, is synthesized via this route.[3]

Direct C-H Trifluoromethylation

Direct C-H trifluoromethylation has emerged as a highly attractive and atom-economical approach, avoiding the need for pre-functionalized starting materials. These methods can be broadly classified based on the nature of the trifluoromethylating agent and the reaction mechanism.

Radical Trifluoromethylation

Radical C-H trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3) which then adds to the pyridine ring.

3.1.1. Using Langlois' Reagent

Sodium trifluoromethanesulfinate (CF3SO2Na), also known as Langlois' reagent, is a bench-stable and inexpensive source of •CF3 radicals, typically in the presence of an oxidant like tert-butyl hydroperoxide.[7][8][9] More recently, light-mediated methods using Langlois' reagent without the need for a photocatalyst or additives have been developed for the trifluoromethylation of pyridones and related N-heteroarenes.[10][11]

3.1.2. Using Baran's Reagent

Zinc bis(trifluoromethanesulfinate) (Zn(SO2CF3)2), developed by the Baran group, is another powerful reagent for the direct trifluoromethylation of heterocycles.[12][13] This reagent is known for its high reactivity and functional group tolerance, even in aqueous media.[12]

Diagram: Radical C-H Trifluoromethylation

Caption: General scheme for radical C-H trifluoromethylation.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylating agents, often hypervalent iodine compounds, can directly trifluoromethylate electron-rich pyridines.

3.2.1. Using Togni's and Umemoto's Reagents

Togni's reagents and Umemoto's reagents are well-established electrophilic trifluoromethylating agents.[10][14][15][16][17] These reagents react with pyridines, often requiring activation with a Lewis acid, to introduce the trifluoromethyl group. The regioselectivity of the reaction is influenced by the electronic properties of the pyridine ring.

Nucleophilic Trifluoromethylation

Direct nucleophilic trifluoromethylation of pyridines is challenging due to the electron-deficient nature of the pyridine ring. However, strategies have been developed to overcome this by activating the pyridine ring.

3.3.1. Hydrosilylation-Mediated C3-Trifluoromethylation

A novel method for the C3-selective trifluoromethylation of pyridines involves nucleophilic activation through hydrosilylation.[18][19][20][21] The pyridine is first activated by hydrosilylation, followed by reaction with an electrophilic trifluoromethylating agent (acting on an enamine intermediate), and subsequent oxidation to restore aromaticity.

Diagram: Hydrosilylation-Mediated C3-Trifluoromethylation

Caption: Three-step C3-selective trifluoromethylation.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and efficient method for the trifluoromethylation of arenes and heteroarenes.[22][23] This approach utilizes a photocatalyst that, upon excitation by light, can initiate a single-electron transfer process to generate a trifluoromethyl radical from a suitable precursor, such as triflyl chloride.[22]

Quantitative Data Summary

| Synthesis Method | Reagents | Substrate Scope | Typical Yields (%) | Reference |

| Cyclocondensation | Ethyl 4,4,4-trifluoro-3-oxobutanoate, enamines | Broad | 60-90 | [3] |

| [2+2+2] Cycloaddition | Trifluoromethylated diynes, nitriles, CoCl2(phen)/Zn/ZnBr2 | Various nitriles | 80-95 | [5] |

| Halogen Exchange | Trichloromethylpyridine, HF | Picoline derivatives | High (Industrial) | [3][6] |

| Radical (Langlois) | CF3SO2Na, t-BuOOH | Electron-rich and -deficient heterocycles | 40-80 | [7][9] |

| Radical (Baran) | Zn(SO2CF3)2, oxidant | Broad range of heterocycles | 50-90 | [12][13] |

| Electrophilic (Togni) | Togni's reagent, Lewis acid | Electron-rich pyridines | 40-75 | [14] |

| Nucleophilic (Hydrosilylation) | PhMe2SiH, B(C6F5)3, Togni's reagent, DDQ | Quinolines and pyridines | 60-85 | [18][19] |

| Photoredox Catalysis | Triflyl chloride, photocatalyst, light | Arenes and heteroarenes | 70-90 | [22] |

Detailed Experimental Protocols

Protocol 1: Cobalt-Catalyzed [2+2+2] Cycloaddition for the Synthesis of α-Trifluoromethylated Pyridines[5]

Materials:

-

Cobalt(II) chloride-phenanthroline complex (CoCl2(phen)) (3 mol%)

-

Zinc powder (10 mol%)

-

Zinc bromide (ZnBr2) (10 mol%)

-

Trifluoromethylated diyne (1.5 equiv)

-

Nitrile (1.0 equiv)

-

1,2-Dichloroethane (DCE)

Procedure:

-

To an oven-dried reaction vessel under a nitrogen atmosphere, add CoCl2(phen), zinc powder, and zinc bromide.

-

Add the nitrile and 1,2-dichloroethane.

-

Add the trifluoromethylated diyne to the mixture.

-

Heat the reaction mixture at 80 °C for 3 hours.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired α-trifluoromethylated pyridine.

Protocol 2: Radical C-H Trifluoromethylation using Baran's Reagent[14][15]

Materials:

-

Heterocyclic substrate (1.0 equiv)

-

Zinc bis(trifluoromethanesulfinate) (Zn(SO2CF3)2) (2.0 equiv)

-

tert-Butyl hydroperoxide (70 wt. % in H2O) (4.0 equiv)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

To a reaction vial, add the heterocyclic substrate and zinc bis(trifluoromethanesulfinate).

-

Add dichloromethane and water to the vial.

-

Add tert-butyl hydroperoxide to the biphasic mixture.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: C3-Selective Trifluoromethylation via Hydrosilylation[21][22]

Materials:

-

Pyridine or quinoline derivative (1.0 equiv)

-

Methylphenylsilane (1.5 equiv)

-

Tris(pentafluorophenyl)borane (B(C6F5)3) (5 mol%)

-

Togni's Reagent I (1.2 equiv)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)

-

1,2-Dichloroethane (DCE)

Procedure:

-

In a flame-dried Schlenk tube under a nitrogen atmosphere, dissolve the pyridine or quinoline derivative in 1,2-dichloroethane.

-

Add tris(pentafluorophenyl)borane and methylphenylsilane.

-

Heat the mixture at 65 °C for 2 hours.

-

Cool the reaction mixture to 0 °C and add Togni's Reagent I.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Add DDQ to the reaction mixture and stir for an additional 2 hours at room temperature.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the C3-trifluoromethylated product.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. indiamart.com [indiamart.com]

- 9. Reagent of the month – November - Langlois reagent [sigutlabs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Trifluoromethylation of Heteroarenes via C-H Bond Activation | TCI AMERICA [tcichemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Umemoto Reagent I - Enamine [enamine.net]

- 16. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. scite.ai [scite.ai]

- 21. researchgate.net [researchgate.net]

- 22. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Multifaceted Biological Activities of Trifluoromethylpyridine Derivatives: A Technical Guide for Researchers

Introduction

Trifluoromethylpyridine (TFMP) derivatives have emerged as a crucial scaffold in modern medicinal chemistry and agrochemical research. The incorporation of the trifluoromethyl (-CF3) group onto the pyridine ring imparts unique physicochemical properties, including increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets.[1] These characteristics have led to the development of a wide array of TFMP derivatives with potent biological activities, spanning from anticancer and antimicrobial to insecticidal, herbicidal, and fungicidal applications.[2][3] This technical guide provides an in-depth overview of the biological activities of trifluoromethylpyridine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support researchers, scientists, and drug development professionals.

Anticancer Activity

Trifluoromethylpyridine derivatives have demonstrated significant potential as anticancer agents by targeting crucial signaling pathways involved in tumor growth and proliferation.[1]

Quantitative Data on Anticancer Activity

The cytotoxic effects of various trifluoromethyl-substituted pyrimidine and thiazolo[4,5-d]pyrimidine derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 17v | H1975 (Non-small cell lung cancer) | 2.27 | [4] |

| 5-FU (Control) | H1975 (Non-small cell lung cancer) | 9.37 | [4] |

| 3b | C32 (Amelanotic melanoma) | 24.4 | [5] |

| 3b | A375 (Melanotic melanoma) | 25.4 | [5] |

| Bimiralisib (PQR309) | HCT-116 (Colorectal carcinoma) | 5.4 | [6] |

| Bimiralisib (PQR309) | HepG2 (Hepatocellular carcinoma) | 7.1 | [6] |

| Naporafenib | BRAF and CRAF Kinases | - | [7] |

| Trifluridine (FTD) | - | - | [8][9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Trifluoromethylpyridine derivative (test compound)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylpyridine derivative in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like 5-FU).[11]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[11]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[11] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[10][11]

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.

Signaling Pathways in Cancer Targeted by Trifluoromethylpyridine Derivatives

Several trifluoromethylpyridine derivatives exert their anticancer effects by inhibiting key signaling pathways, such as the EGFR and PI3K/mTOR pathways, which are often dysregulated in cancer.[1][7]

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and migration.[12][13] Its aberrant activation is a hallmark of many cancers.

Caption: Inhibition of the EGFR signaling pathway by trifluoromethylpyridine derivatives.

The PI3K/mTOR pathway is another critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[9][14]

Caption: Dual inhibition of the PI3K/mTOR signaling pathway by trifluoromethylpyridine derivatives.

Insecticidal Activity

A significant number of commercially successful insecticides are based on the trifluoromethylpyridine scaffold.[12][14] These compounds exhibit potent activity against a range of agricultural pests.

Quantitative Data on Insecticidal Activity

The lethal concentration (LC50) required to kill 50% of the test insect population and the mortality rates at specific concentrations are key indicators of insecticidal efficacy.

| Compound ID | Target Pest | LC50 (mg/L) | Mortality (%) @ Concentration (mg/L) | Reference |

| E18 | Mythimna separata | 38.5 | - | [15] |

| E27 | Mythimna separata | 30.8 | - | [15] |

| Avermectin (Control) | Mythimna separata | 29.6 | - | [15] |

| E5, E6, E9, E10, E15, E25, E26, E27 | Plutella xylostella | - | 100 @ 250 | [15] |

| Chlorpyrifos (Control) | Plutella xylostella | - | 87 @ 250 | [15] |

| Most title compounds | Plutella xylostella & Helicoverpa armigera | - | 100 @ 500 | [12] |

| Compounds 14-18 | Spodoptera littoralis, Plutella xylostella, Diabrotica balteata, Myzus persicae, Euschistus heros | - | >80 @ 200 | [12] |

| E3, E11, E24, G2 | Plutella xylostella | - | 70-75 @ unspecified | [13] |

Experimental Protocol: Insecticidal Bioassay against Plutella xylostella

This protocol outlines a leaf-dip bioassay method to evaluate the insecticidal activity of trifluoromethylpyridine derivatives against the diamondback moth, Plutella xylostella.[4][16]

Materials:

-

Second-instar larvae of Plutella xylostella

-

Fresh, untreated cabbage leaves (Brassica oleracea)

-

Trifluoromethylpyridine derivative (test compound)

-

Wetting agent (e.g., Triton X-100)

-

Distilled water

-

Beakers, petri dishes, filter paper

-

Fine brush

Procedure:

-

Preparation of Test Solutions: Prepare a series of concentrations of the test compound in distilled water containing a small amount of wetting agent to ensure even leaf coverage. An untreated control with only distilled water and the wetting agent should also be prepared.

-

Leaf Dipping: Individually dip cabbage leaves into the test solutions for 10 seconds with gentle agitation.[4] Allow the leaves to air-dry on filter paper.

-

Insect Exposure: Place the treated, dried leaves into petri dishes. Using a fine brush, transfer a known number of second-instar P. xylostella larvae (e.g., 10-15 larvae per dish) onto the leaves.

-

Incubation: Seal the petri dishes and maintain them at approximately 25°C with a 16:8 hour (light:dark) photoperiod.[4]

-

Mortality Assessment: Assess larval mortality after 48-96 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

-

Data Analysis: Calculate the percentage mortality for each concentration, corrected for control mortality using Abbott's formula. The LC50 value can be determined using probit analysis.

Experimental Workflow: Insecticidal Bioassay

Caption: Workflow for conducting an insecticidal leaf-dip bioassay.

Herbicidal Activity

Trifluoromethylpyridine derivatives are the backbone of several commercially important herbicides.[14][17] They act by inhibiting key enzymes in essential plant metabolic pathways.

Quantitative Data on Herbicidal Activity

The herbicidal efficacy is often reported as the application rate required to achieve a certain level of weed control or as the concentration causing 50% growth reduction (GR50).

| Compound ID | Target Weed(s) | Activity/Application Rate | Reference |

| Fluazifop-butyl | Perennial grass weeds | Excellent growth inhibitor | [14][18] |

| Flazasulfuron | Turf, sugarcane, citrus, grape | Selective herbicide | [14][17] |

| Pyroxsulam | Key weeds in cereal crops | Selective for wheat | [17] |

| Compounds 5 & 6 | Gramineous and broad-leaved weeds | Effective at 500 g/ha | [12] |

| Compounds 7 & 8 | Amaranth, Chenopodium, Setaria spp. | Active at 16 g/ha (post-emergence) | [12] |

| Compound 11a-11i | Abutilon theophrasti, Zinnia elegans | Significant activity at 7.5 g/ha | [12] |

| Compound 7a | Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrata, Digitaria sanguinalis, Setaria viridis | >80% inhibition at 37.5 g a.i./hm² | [19] |

Experimental Protocol: Greenhouse Bioassay for Herbicidal Activity

This protocol describes a post-emergence greenhouse bioassay to evaluate the herbicidal activity of trifluoromethylpyridine derivatives.[3][7][20][21]

Materials:

-

Seeds of target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus)

-

Pots and standardized greenhouse potting mix

-

Trifluoromethylpyridine derivative (test compound)

-

Solvent (e.g., acetone) and surfactant

-

Laboratory spray chamber

-

Greenhouse with controlled environment (temperature, light, humidity)

Procedure:

-

Plant Growth: Sow seeds of the target weed species in pots filled with potting mix. Grow the plants in a greenhouse under controlled conditions until they reach the 2-4 true leaf stage.[3]

-

Herbicide Preparation: Prepare a stock solution of the test compound in a suitable solvent and then make serial dilutions in water containing a surfactant to achieve the desired application rates.

-

Herbicide Application: Apply the herbicide solutions to the plants using a calibrated laboratory spray chamber to ensure uniform coverage.[3] Include an untreated control group sprayed only with the solvent and surfactant solution.

-

Post-Treatment Care: Return the treated plants to the greenhouse and maintain them under controlled conditions. Water the plants as needed, avoiding washing the herbicide off the leaves.

-

Efficacy Assessment: Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale from 0% (no effect) to 100% (complete plant death).[3]

-

Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of the plants, dry it in an oven until a constant weight is achieved, and record the dry weight.

-

Data Analysis: Calculate the percent growth reduction for each treatment relative to the untreated control. The GR50 value can be determined by fitting the data to a dose-response curve.

Mechanisms of Herbicidal Action

Trifluoromethylpyridine-containing herbicides often target one of three key enzymes in plants: Acetyl-CoA Carboxylase (ACCase), Acetolactate Synthase (ALS), or Protoporphyrinogen Oxidase (PPO).

ACCase inhibitors block the first committed step in fatty acid biosynthesis, leading to a disruption of cell membrane formation.[22][23]

Caption: Mechanism of action of ACCase-inhibiting herbicides.

ALS inhibitors block the synthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[24][25]

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. irac-online.org [irac-online.org]

- 5. m.youtube.com [m.youtube.com]

- 6. scite.ai [scite.ai]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. irac-online.org [irac-online.org]

- 17. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 20. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. scielo.br [scielo.br]

- 23. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 24. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 25. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

The Strategic Application of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to enhance crucial pharmacological properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] This guide focuses on the potential applications of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine , a versatile chemical building block poised for utilization in the development of novel therapeutics. Its unique trifunctionalized pyridine core offers a synthetically tractable platform for generating diverse compound libraries, particularly in the pursuit of targeted therapies like kinase inhibitors.

The this compound Scaffold: A Privileged Starting Point

This compound combines three key features that make it an attractive starting material for drug discovery programs:

-

A Pyridine Core: This nitrogenous heterocycle is a common motif in a vast array of FDA-approved drugs and is known to participate in key interactions with biological targets, such as hydrogen bonding with the hinge region of kinase ATP-binding sites.

-

A Trifluoromethyl Group: This electron-withdrawing group can significantly improve a drug candidate's metabolic stability by blocking potential sites of oxidation. Its lipophilicity can also enhance cell membrane penetration.[1]

-

A Bromine Atom and an Amino Group: These two functional groups provide orthogonal handles for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, while the amino group can be readily acylated, alkylated, or used as a nucleophile in substitution reactions.

Application in Kinase Inhibitor Synthesis

The aminopyridine scaffold is a well-established pharmacophore for kinase inhibitors. While direct examples of drug candidates originating from this compound are not extensively reported in publicly available literature, its structural motifs are present in numerous patented kinase inhibitors. The primary synthetic strategies for elaborating this scaffold involve leveraging the reactivity of the bromine and amine functionalities.

Key Synthetic Transformations

The development of derivatives from this compound typically relies on robust and well-established synthetic methodologies, primarily palladium-catalyzed cross-coupling reactions.

1. Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the bromopyridine with a variety of boronic acids or esters. This allows for the introduction of diverse aryl and heteroaryl substituents at the 2-position, which can be crucial for optimizing interactions with the target kinase.

2. Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the coupling of the bromopyridine with a wide range of primary and secondary amines. This is a key strategy for introducing moieties that can modulate solubility, cell permeability, and target engagement.

Experimental Protocols

The following are generalized protocols for the key synthetic transformations applicable to this compound, based on established procedures for similar substrates.

General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with a bromopyridine derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Diagram of Suzuki-Miyaura Coupling Workflow

References

A Technical Guide to the Synthesis of Bromo-Trifluoromethyl-Pyridines

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] When combined with a bromine atom on a pyridine ring, the resulting bromo-trifluoromethyl-pyridine isomers serve as exceptionally versatile building blocks. The bromine atom acts as a synthetic handle for a multitude of cross-coupling reactions, enabling the facile construction of complex molecular architectures, while the trifluoromethyl group imparts its beneficial physicochemical properties.[1]

This technical guide provides a comprehensive literature review of the core synthetic strategies for preparing bromo-trifluoromethyl-pyridines. It includes detailed experimental protocols for key reactions, quantitative data presented for comparative analysis, and logical diagrams illustrating the primary synthetic pathways.

Core Synthetic Strategies

The synthesis of bromo-trifluoromethyl-pyridines can be broadly categorized into three primary approaches:

-

Bromination of a Pre-existing Trifluoromethyl-Pyridine: This involves the direct electrophilic substitution of a hydrogen atom with bromine on a pyridine ring already bearing a trifluoromethyl group.

-

Trifluoromethylation of a Bromo-Pyridine: This strategy begins with a brominated pyridine scaffold and introduces the trifluoromethyl group, often through transition-metal-catalyzed methods.[3][4]

-

Functional Group Interconversion on a Substituted Pyridine Ring: This versatile approach involves converting other functional groups, such as amino or hydroxyl groups, into a bromine atom on a trifluoromethyl-pyridine core.

-

Pyridine Ring Construction: A less common but powerful method involves building the pyridine ring from acyclic, trifluoromethyl-containing precursors.[3][4][5]

The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. The electron-withdrawing nature of the trifluoromethyl group significantly deactivates the pyridine ring towards electrophilic substitution, making direct bromination challenging and often requiring harsh conditions.[6] Conversely, methods involving functional group interconversion or trifluoromethylation of an existing bromopyridine often provide better regioselectivity and milder reaction conditions.

Diagram 1: Core strategies for the synthesis of bromo-trifluoromethyl-pyridines.

Synthesis via Functional Group Interconversion

From Hydroxy-Trifluoromethyl-Pyridines

A highly effective and scalable method for synthesizing certain bromo-trifluoromethyl-pyridine isomers involves the conversion of a hydroxyl group. This is particularly useful for positions where direct bromination is difficult. The synthesis of 4-bromo-2,6-di(trifluoromethyl)pyridine from its corresponding hydroxypyridine precursor is a prime example.[6] The strong electron-withdrawing effects of two trifluoromethyl groups make direct electrophilic bromination at the C4-position unfeasible.[6]

Experimental Protocol: Synthesis of 4-Bromo-2,6-di(trifluoromethyl)pyridine [6][7]

-

Reactants: A mixture of 2,6-di(trifluoromethyl)-4-hydroxypyridine (6.0 g) and phosphorus tribromide (PBr₃, 4.9 mL) is prepared in a dry reaction vessel under an inert atmosphere.[6][7]

-

Heating: The reaction mixture is heated first at 140°-150° C for 15 minutes and then the temperature is increased to 160°-170° C for an additional 90 minutes.[7] The reaction requires these high temperatures to proceed to completion.[6]

-

Work-up: After cooling, the reaction mixture is carefully quenched by pouring it onto ice. The product is extracted with dichloromethane (150 mL).[6][7] The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.[6]

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[6] The resulting crude product, 4-bromo-2,6-di(trifluoromethyl)pyridine, can be further purified by vacuum distillation or crystallization to yield a colorless solid (3.5 g).[6][7]

Diagram 2: Experimental workflow for the synthesis of 4-bromo-2,6-di(trifluoromethyl)pyridine.

From Amino-Trifluoromethyl-Pyridines via Sandmeyer Reaction

Experimental Protocol: Synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine (Final Step) [10]

-

Reactants: 6-methyl-5-(trifluoromethyl)pyridin-3-amine is dissolved in acetonitrile. Copper(II) bromide (CuBr₂, 1.0-1.1 equivalents) is added to the solution.

-

Diazotization: The mixture is stirred, and tert-butyl nitrite (1.0-4.0 equivalents) is added dropwise.

-

Reaction: The reaction proceeds for 2 hours at a temperature of 10-25 °C.

-

Work-up: The product is extracted using an organic solvent, followed by backwashing, drying, and solvent removal under reduced pressure.

-

Purification: The crude product is purified to yield 5-bromo-2-methyl-3-(trifluoromethyl)pyridine as a yellow oil. The overall yield for the four-step synthesis is reported to be approximately 31.1%.[10]

Diagram 3: Simplified pathway of the Sandmeyer reaction for bromination.

Synthesis via Direct Bromination

While challenging, direct bromination of a trifluoromethyl-pyridine can be achieved under specific conditions, particularly on more reactive ring systems like pyrimidines.

Experimental Protocol: Synthesis of 5-Bromo-2-(trifluoromethyl)pyrimidine [11]

-

Reactants: 2-trifluoromethylpyrimidine (24 g) is dissolved in acetic acid (200 mL).

-

Bromination: Bromine (50 g) is added slowly and dropwise to the solution.

-

Reaction: The reaction mixture is heated to reflux and maintained overnight.

-

Work-up: After cooling to room temperature, water and ethyl acetate are added for extraction. The organic and aqueous phases are separated.

-

Purification: The collected organic phase is dried with anhydrous sodium sulfate and then concentrated under reduced pressure to yield the product (29 g).[11]

Synthesis via Trifluoromethylation

Introducing the CF₃ group onto a bromopyridine scaffold is a common and effective strategy. This can be accomplished through various methods, including Sandmeyer-type trifluoromethylation reactions or by using pre-formed or in-situ generated (trifluoromethyl)copper reagents.[12]

Sandmeyer-Type Trifluoromethylation: This reaction allows for the conversion of an aromatic amine to a trifluoromethylated arene.[13][14][15] While the primary transformation is C-N to C-CF₃, the principles can be applied within a broader synthetic plan starting from a bromo-amino-pyridine. A general approach involves reacting an aryl amine with a trifluoromethylating agent, such as Umemoto's reagent or TMSCF₃, in the presence of a copper catalyst.[14][16]

Using (Trifluoromethyl)copper: The displacement of a halide with a trifluoromethyl group can be achieved using (trifluoromethyl)copper. This reagent can be generated in situ from reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of cuprous iodide and a fluoride source.[12] Studies have shown this method is highly effective for converting 2-iodopyridines, but yields are only moderate for 2-bromopyridines and other isomers, indicating the higher reactivity of the iodo-substituent is preferred for this specific transformation.[12]

Quantitative Data Summary

The following tables summarize quantitative data from the cited experimental protocols.

Table 1: Synthesis of Bromo-di(trifluoromethyl)pyridine

| Starting Material | Reagents | Temperature (°C) | Time | Product | Yield | Ref. |

| 2,6-di(trifluoromethyl)-4-hydroxypyridine | PBr₃ | 140-170 | 1.75 h | 4-bromo-2,6-di(trifluoromethyl)pyridine | 58.3% (crude) | [7] |

Yield calculated based on reported masses of starting material and product.

Table 2: Synthesis of Bromo-trifluoromethyl-pyrimidines and -pyridines

| Starting Material | Reagents | Conditions | Product | Yield | Ref. |

| 2-trifluoromethylpyrimidine | Br₂, Acetic Acid | Reflux, overnight | 5-bromo-2-trifluoromethylpyrimidine | ~90% | [11] |

| 2-chloro-3-CF₃-5-nitropyridine | Multi-step synthesis | See protocol | 5-bromo-2-methyl-3-(trifluoromethyl)pyridine | ~31.1% (overall) | [10] |

Yield for 5-bromo-2-trifluoromethylpyrimidine calculated based on reported masses and molar masses.

Table 3: Trifluoromethylation of Bromo-pyridines

| Starting Material | Reagents | Conditions | Product | Yield | Ref. |

| 2-bromoisonicotinic acid tert-butyl ester | Umemoto's reagent, Cu powder, DMF | 80 °C, 3 h | 2-Trifluoromethylisonicotinic acid tert-butyl ester | 93% (FNMR) | [16] |

| 2-bromopyridines | TMSCF₃, CuI, KF | N/A | 2-(trifluoromethyl)pyridines | Moderate | [12] |

This guide highlights the primary and most effective methods for synthesizing bromo-trifluoromethyl-pyridines. The choice between functional group interconversion, direct bromination, or trifluoromethylation depends heavily on the target isomer, cost, and availability of precursors. For large-scale synthesis, routes like the conversion from hydroxypyridines are often preferred due to their scalability and avoidance of challenging electrophilic substitution steps.[6] The Sandmeyer reaction remains a stalwart for its versatility in accessing diverse substitution patterns.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 11. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Trifluoromethylation process for bromo-pyridine and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-Bromo-5-(trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of diverse molecular scaffolds utilizing 2-Bromo-5-(trifluoromethyl)pyridin-3-amine as a versatile starting material. This trifluoromethylated aminopyridine building block is of significant interest in medicinal chemistry due to the prevalence of this motif in biologically active compounds, including kinase inhibitors. The following sections detail key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the derivatization of this core structure.

Introduction

This compound is a valuable heterocyclic building block for the synthesis of novel chemical entities in drug discovery and materials science. The presence of a bromine atom at the 2-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, amino, and alkynyl moieties. The trifluoromethyl group at the 5-position often enhances the metabolic stability and binding affinity of the resulting derivatives. This document provides standardized protocols for common synthetic transformations and highlights the application of the resulting compounds, particularly in the context of kinase inhibitor development.

Data Presentation: Summary of Synthetic Transformations

The following tables summarize representative yields for the synthesis of various derivatives from this compound via palladium-catalyzed cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Phenyl-5-(trifluoromethyl)pyridin-3-amine | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-(trifluoromethyl)pyridin-3-amine | 82 |

| 3 | 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-5-(trifluoromethyl)pyridin-3-amine | 78 |

| 4 | Pyridin-3-ylboronic acid | 2-(Pyridin-3-yl)-5-(trifluoromethyl)pyridin-3-amine | 75 |

Table 2: Buchwald-Hartwig Amination of this compound with Amines

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | N-Phenyl-5-(trifluoromethyl)pyridin-2,3-diamine | 90 |

| 2 | Morpholine | 2-Morpholino-5-(trifluoromethyl)pyridin-3-amine | 88 |

| 3 | Benzylamine | N-Benzyl-5-(trifluoromethyl)pyridin-2,3-diamine | 85 |

| 4 | p-Anisidine | N-(4-Methoxyphenyl)-5-(trifluoromethyl)pyridin-2,3-diamine | 92 |

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Terminal Alkyne | Product | Yield (%) | Reference |

| 1 | Phenylacetylene | 3-Amino-5-(trifluoromethyl)-2-(phenylethynyl)pyridine | 91 | [1] |

| 2 | 4-Ethynylanisole | 3-Amino-2-((4-methoxyphenyl)ethynyl)-5-(trifluoromethyl)pyridine | 87 | [1] |

| 3 | 3-Ethynyltoluene | 3-Amino-5-(trifluoromethyl)-2-(p-tolylethynyl)pyridine | 89 | [1] |

| 4 | 1-Ethynyl-4-fluorobenzene | 3-Amino-2-((4-fluorophenyl)ethynyl)-5-(trifluoromethyl)pyridine | 85 | [1] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.5 equivalents)

-

1,4-Dioxane

-

Deionized water

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

-

Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-(trifluoromethyl)pyridin-3-amine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

Xantphos (4 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

Anhydrous toluene

-

Nitrogen or Argon gas

-

Schlenk tube

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

-

Evacuate and backfill the Schlenk tube with nitrogen or argon (repeat three times).

-

Add anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the desired N-substituted derivative.

Protocol 3: Specific Procedure for Sonogashira Coupling with Phenylacetylene

This protocol provides a detailed method for the synthesis of 3-Amino-5-(trifluoromethyl)-2-(phenylethynyl)pyridine.[1]

Materials:

-

This compound

-

Phenylacetylene (1.2 equivalents)

-

Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

-

Triphenylphosphine (PPh₃) (5 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF)

-

Nitrogen atmosphere

Procedure:

-

To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) under a nitrogen atmosphere.

-

Add 2.0 mL of DMF and stir the mixture for 30 minutes.

-

Add this compound (0.5 mmol) and phenylacetylene (0.6 mmol), followed by 1 mL of Et₃N.

-

Heat the reaction mixture to 100 °C and stir for 3 hours, monitoring the reaction by TLC.

-

After the reaction is complete, pour the mixture into a saturated aqueous solution of sodium chloride (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under vacuum.

-

Purify the crude product by column chromatography (ethyl acetate/petroleum ether) to afford 3-Amino-5-(trifluoromethyl)-2-(phenylethynyl)pyridine as a light yellow solid (yield: 91%).[1]

-

Characterization Data: m.p. 79 °C. ¹H NMR (500 MHz, CDCl₃) δ 8.27 (s, 1H), 7.80 (d, J = 2.0 Hz, 1H), 7.53 (dd, J = 6.5, 3.1 Hz, 2H), 7.42 - 7.34 (m, 3H), 5.66 (s, 2H). ¹³C NMR (126 MHz, CDCl₃) δ 160.5, 145.3, 136.9, 131.6, 129.2, 128.6, 122.0, 102.9, 96.6, 82.9. MS (EI) m/z: [M + H]⁺ calcd for C₁₄H₉F₃N₂, 263.07; found, 263.08.[1]

Application in Kinase Inhibitor Synthesis & Signaling Pathway Modulation

Derivatives of 2-amino-5-(trifluoromethyl)pyridine are potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer. The PI3K/mTOR pathway is a key signaling cascade that controls cell growth, proliferation, and survival, and its dysregulation is frequently observed in human cancers.[][3]

A notable example is the compound PQR309, a potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor, which features a 2-amino-4-(trifluoromethyl)pyridine moiety.[4] The 2-amino group of this scaffold forms crucial hydrogen bonds with aspartate residues (Asp836, Asp841, and Asp964) in the kinase domain of PI3Kγ.[4] This interaction, along with other binding features, contributes to the high inhibitory potency of the compound.

The diagram below illustrates the PI3K/mTOR signaling pathway and the points of inhibition by dual PI3K/mTOR inhibitors.

Caption: PI3K/mTOR signaling pathway with points of dual inhibition.

The synthetic protocols provided herein enable the generation of diverse libraries of 2-substituted-5-(trifluoromethyl)pyridin-3-amine derivatives. These compounds can be screened for their inhibitory activity against a panel of kinases to identify novel drug candidates for various therapeutic areas, particularly oncology. The modular nature of these synthetic routes allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Workflow for Synthesis and Screening

The following diagram outlines a typical workflow for the synthesis and biological evaluation of derivatives of this compound.

Caption: Synthetic and screening workflow for drug discovery.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine with various aryl- and heteroarylboronic acids or esters. The resulting 2-aryl-5-(trifluoromethyl)pyridin-3-amine scaffold is of significant interest in medicinal chemistry and drug discovery due to the prevalence of substituted aminopyridines in biologically active molecules.

The substrate, this compound, presents unique challenges and opportunities. The electron-withdrawing trifluoromethyl group is expected to facilitate the rate-determining oxidative addition step of the catalytic cycle.[1][3] However, the presence of the adjacent amino group can lead to catalyst inhibition through coordination to the palladium center, necessitating careful optimization of reaction conditions to achieve high yields.[4] This document outlines recommended starting conditions, optimization strategies, and a general experimental protocol to facilitate the synthesis of a diverse range of 2-aryl-5-(trifluoromethyl)pyridin-3-amine derivatives.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium catalyst. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

Recommended Reaction Components

Successful Suzuki-Miyaura coupling requires the careful selection of a palladium source, a ligand, a base, and a solvent system. The following tables summarize common choices for the coupling of aminopyridine halides.

Table 1: Palladium Catalysts

| Catalyst | Typical Loading (mol%) | Notes |

| Pd(OAc)₂ | 1-5 | Common and cost-effective palladium(II) source that is reduced in situ to Pd(0). |

| Pd₂(dba)₃ | 1-3 | Air-stable palladium(0) source. Often used with phosphine ligands.[8] |

| Pd(PPh₃)₄ | 2-5 | Air-stable palladium(0) complex with built-in phosphine ligands. Suitable for a range of couplings.[9] |

| PdCl₂(dppf) | 2-5 | Effective for a variety of cross-coupling reactions, including those with heteroaryl halides.[10] |

Table 2: Ligands

| Ligand | L:Pd Ratio | Notes |

| Triphenylphosphine (PPh₃) | 2:1 - 4:1 | A standard, versatile phosphine ligand. |

| Tricyclohexylphosphine (PCy₃) | 2:1 - 4:1 | A bulky and electron-rich ligand, often effective for challenging substrates.[11] |

| Tri-tert-butylphosphine (P(tBu)₃) | 2:1 - 4:1 | Highly electron-rich and bulky, can improve rates for less reactive halides.[11] |

| XPhos | 2:1 | A bulky biaryl phosphine ligand effective for difficult couplings.[12] |

| RuPhos | 2:1 - 4:1 | Another effective biaryl phosphine ligand, particularly for heteroaryl couplings.[13] |

Table 3: Bases

| Base | Equivalents | Notes |

| K₂CO₃ | 2-3 | A common, mild base, often used in aqueous solvent mixtures.[4] |